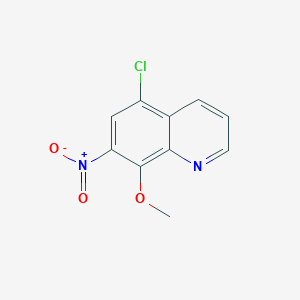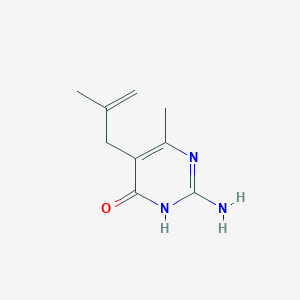
2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone is a heterocyclic organic compound. Compounds of this nature often exhibit interesting biological activities and are used in various fields such as medicinal chemistry, agricultural chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may start with commercially available precursors such as 2-methyl-2-propen-1-ol and 2,4,6-triaminopyrimidine.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and reusable catalysts.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the pyrimidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidinone oxides, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4(1H)-pyrimidinone: Lacks the methyl and propenyl groups.
6-Methyl-4(1H)-pyrimidinone: Lacks the amino and propenyl groups.
5-(2-Methyl-2-propen-1-yl)-4(1H)-pyrimidinone: Lacks the amino and methyl groups.
Uniqueness
2-Amino-6-methyl-5-(2-methyl-2-propen-1-yl)-4(1H)-pyrimidinone is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-amino-4-methyl-5-(2-methylprop-2-enyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c1-5(2)4-7-6(3)11-9(10)12-8(7)13/h1,4H2,2-3H3,(H3,10,11,12,13) |
InChI-Schlüssel |
GNCYVCDDPOUJMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)N)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
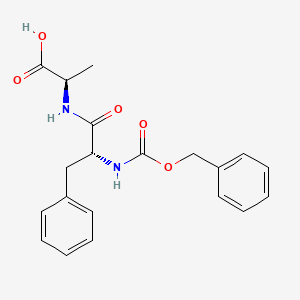


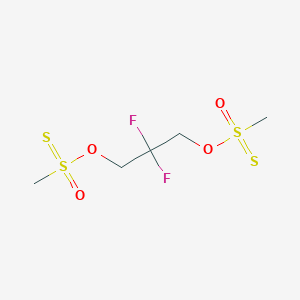
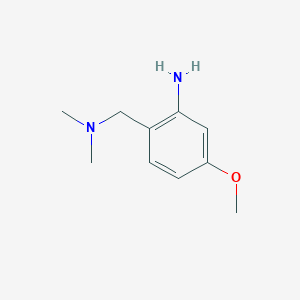
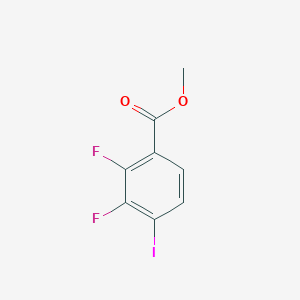
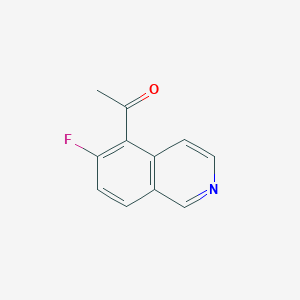
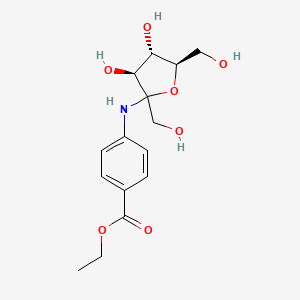
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
![(3AR,6AS)-Tert-butyl 6-benzylhexahydropyrrolo[2,3-B]pyrrole-1(2H)-carboxylate](/img/structure/B12847587.png)
